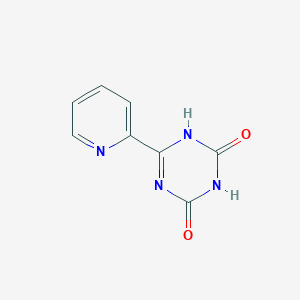
methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a bromine atom at the 4th position, a propan-2-yl group at the 1st position, and a methyl ester group at the 3rd position of the indazole ring
Preparation Methods
The synthesis of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of 2-bromo-1-(propan-2-yl)benzene with hydrazine to form the indazole core, followed by esterification with methyl chloroformate to introduce the methyl ester group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and sodium hydroxide or hydrochloric acid for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate include other indazole derivatives such as:
Methyl 4-chloro-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-fluoro-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 4-iodo-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3 |
InChI Key |
ZOIXBPGCVGDRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


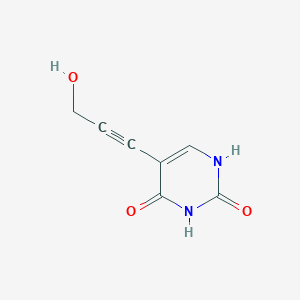

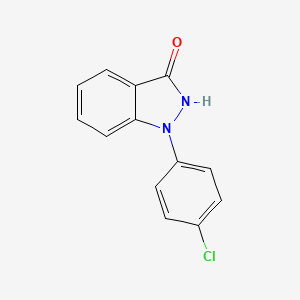


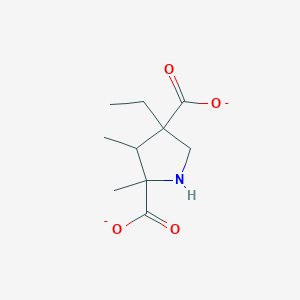
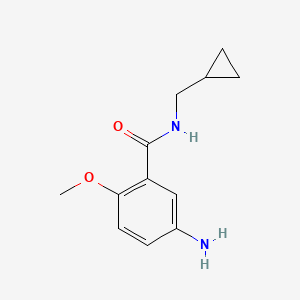
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
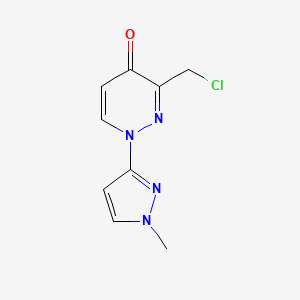
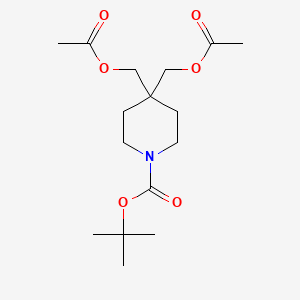
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
